Pholedrine sulphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96983. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

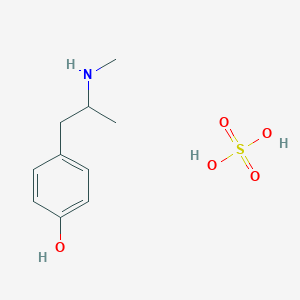

Structure

3D Structure of Parent

Properties

CAS No. |

6114-26-7 |

|---|---|

Molecular Formula |

C20H32N2O6S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-[2-(methylamino)propyl]phenol;sulfuric acid |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

WUORSSYNZWHFQY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

Other CAS No. |

6114-26-7 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Related CAS |

370-14-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Pholedrine Sulphate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate is a sympathomimetic amine with a multifaceted mechanism of action that encompasses both direct and indirect effects on the adrenergic system. This technical guide provides a comprehensive analysis of the molecular interactions and signaling pathways modulated by this compound. It is established that pholedrine acts as an agonist at certain adrenergic receptors and influences the synaptic concentration of norepinephrine by modulating its release and reuptake. This document synthesizes the available, albeit limited, quantitative data and outlines the experimental methodologies used to elucidate the pharmacodynamic profile of this compound. Detailed signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding for research and drug development purposes.

Introduction

Pholedrine, chemically known as 4-hydroxy-N-methylamphetamine, is a synthetic sympathomimetic agent.[1] Structurally related to ephedrine and methamphetamine, it has been used clinically for its pressor and mydriatic effects.[1] Understanding the precise mechanism of action of this compound is critical for defining its therapeutic potential and safety profile. This guide will delve into the core molecular mechanisms, including its direct interactions with adrenergic receptors and its indirect influence on noradrenergic transmission.

Direct Sympathomimetic Activity: Adrenergic Receptor Interaction

Alpha-Adrenergic Receptors

Based on the pharmacology of similar phenylethylamine derivatives, it is hypothesized that pholedrine may exhibit a preference for α-adrenergic receptors, particularly the α1 subtype. Activation of α1-adrenergic receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Beta-Adrenergic Receptors

Interaction with β-adrenergic receptors would lead to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The activity of pholedrine at β-adrenergic receptor subtypes is thought to be less pronounced compared to its α-adrenergic effects.

Table 1: Postulated Adrenergic Receptor Interaction Profile of this compound

| Receptor Subtype | Postulated Affinity | Postulated Efficacy | Downstream Signaling Pathway |

|---|---|---|---|

| α1-Adrenergic | Moderate to High | Agonist | Gq → PLC → IP3 & DAG → ↑ Ca2+ & PKC Activation |

| α2-Adrenergic | Low to Moderate | Agonist/Partial Agonist | Gi → ↓ Adenylyl Cyclase → ↓ cAMP |

| β1-Adrenergic | Low | Agonist/Partial Agonist | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |

| β2-Adrenergic | Low | Agonist/Partial Agonist | Gs → ↑ Adenylyl Cyclase → ↑ cAMP |

Note: This table is based on the pharmacological profiles of structurally related sympathomimetic amines and requires experimental validation for this compound.

Indirect Sympathomimetic Activity: Modulation of Norepinephrine Homeostasis

A significant component of pholedrine's mechanism of action is its indirect effect on synaptic norepinephrine levels. This is primarily achieved through two mechanisms: inhibition of the norepinephrine transporter (NET) and induction of norepinephrine release from presynaptic terminals.

Inhibition of Norepinephrine Reuptake

Pholedrine is believed to act as an inhibitor of the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, pholedrine increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing adrenergic signaling.

Stimulation of Norepinephrine Release

Similar to other amphetamine derivatives, pholedrine may also promote the release of norepinephrine from storage vesicles within the presynaptic nerve terminal. This is thought to occur via a mechanism involving the vesicular monoamine transporter 2 (VMAT2) and a reversal of the direction of NET transport.

Table 2: Postulated Effects of this compound on Monoamine Transporters

| Transporter | Postulated Inhibitory Potency (IC50) | Postulated Effect |

|---|---|---|

| Norepinephrine Transporter (NET) | Moderate | Inhibition of Reuptake, Potential Substrate for Reverse Transport |

| Dopamine Transporter (DAT) | Low to Moderate | Weak Inhibition |

| Serotonin Transporter (SERT) | Very Low/Negligible | Negligible Inhibition |

Note: The quantitative data in this table is extrapolated and requires direct experimental confirmation for this compound.

Signaling Pathways

The physiological effects of this compound are a direct consequence of the signaling cascades initiated by its interaction with adrenergic receptors and the potentiation of endogenous norepinephrine activity.

Gq-Coupled Signaling (Alpha-1 Adrenergic Receptors)

Caption: Gq-protein coupled signaling pathway activated by pholedrine.

Gs-Coupled Signaling (Beta Adrenergic Receptors)

Caption: Gs-protein coupled signaling pathway activated by pholedrine.

Indirect Action at the Noradrenergic Synapse

Caption: Indirect sympathomimetic actions of pholedrine at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to quantify the mechanism of action of this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).

-

Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Dihydroalprenolol for β).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare cell membrane homogenates.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

Add assay buffer to the total binding wells.

-

Add a saturating concentration of the non-specific control ligand to the non-specific binding wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Assay

This protocol measures the inhibitory potency (IC50) of this compound on monoamine transporters.

-

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., cortex for NET, striatum for DAT) or cells expressing the transporter of interest.

-

Radiolabeled neurotransmitter (e.g., [3H]Norepinephrine, [3H]Dopamine, [3H]Serotonin).

-

This compound solutions of varying concentrations.

-

Uptake buffer (e.g., Krebs-Ringer buffer).

-

Known transporter inhibitors for control (e.g., Desipramine for NET).

-

-

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control inhibitor.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C to allow for uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Lyse the cells/synaptosomes on the filter.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

-

Functional Assays for Downstream Signaling

-

Materials:

-

Cells expressing the β-adrenergic (Gs) or α2-adrenergic (Gi) receptor.

-

This compound solutions of varying concentrations.

-

Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

For Gi-coupled receptors, stimulate cells with forskolin.

-

Add varying concentrations of this compound.

-

Incubate for a defined period at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Generate a dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) of this compound.

-

-

Materials:

-

Cells expressing the α1-adrenergic receptor.

-

[3H]-myo-inositol for metabolic labeling.

-

This compound solutions of varying concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

-

Procedure:

-

Label cells with [3H]-myo-inositol overnight.

-

Pre-treat cells with LiCl.

-

Stimulate cells with varying concentrations of this compound.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Separate the inositol phosphates from free inositol using anion-exchange chromatography.

-

Elute the [3H]-inositol phosphates and quantify using scintillation counting.

-

Generate a dose-response curve to determine the EC50 of this compound.

-

Conclusion

This compound exhibits a dual mechanism of action characteristic of a mixed-acting sympathomimetic amine. Its pharmacological profile is a composite of direct agonism at adrenergic receptors, likely with a preference for the α1 subtype, and indirect sympathomimetic effects through the inhibition of norepinephrine reuptake and potentially the promotion of its release. A complete quantitative understanding of its receptor and transporter interactions is necessary to fully delineate its therapeutic window and potential for off-target effects. The experimental protocols detailed herein provide a roadmap for researchers to further investigate and quantify the intricate mechanism of action of this compound. This in-depth knowledge is essential for the rational design and development of novel therapeutics targeting the adrenergic system.

References

An In-Depth Technical Guide to the Chemical Structure of Pholedrine Sulphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate, a sympathomimetic amine, has been a subject of interest in medicinal chemistry and pharmacology due to its vasoconstrictive and psychoactive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its nomenclature, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its mechanism of action through adrenergic signaling pathways. This document aims to serve as a critical resource for professionals engaged in research and development involving pholedrine and related compounds.

Chemical Structure and Properties

Pholedrine is chemically known as 4-[2-(methylamino)propyl]phenol.[1][2] Its structure consists of a phenol ring substituted at the para position with a 2-(methylamino)propyl group. The presence of a chiral center at the alpha-carbon of the propyl side chain means that pholedrine exists as two enantiomers, (R)- and (S)-pholedrine. The commercially available form is typically a racemic mixture.

The sulphate salt is formed by the reaction of two molecules of the pholedrine base with one molecule of sulfuric acid, resulting in the chemical name bis(4-[2-(methylamino)propyl]phenol);sulfuric acid.[3]

Molecular and Structural Formulae

The chemical structure of the pholedrine base and its sulphate salt are depicted below:

Pholedrine Base:

This compound: The sulphate salt is an ionic compound formed between two protonated pholedrine molecules and a sulphate anion.

Physicochemical Properties

A summary of the key physicochemical properties of pholedrine and its sulphate salt is presented in Table 1. Pholedrine base is a crystalline solid with a melting point of 162-163°C.[1] The sulphate salt is more soluble in water.

Table 1: Physicochemical Properties of Pholedrine and this compound

| Property | Pholedrine Base | This compound |

| IUPAC Name | 4-[2-(methylamino)propyl]phenol[1] | bis(4-[2-(methylamino)propyl]phenol);sulfuric acid[3] |

| Synonyms | p-Hydroxymethamphetamine, 4-HMA | Paredrinol, Veritol |

| Molecular Formula | C₁₀H₁₅NO[1] | (C₁₀H₁₅NO)₂·H₂SO₄ or C₂₀H₃₂N₂O₆S[3] |

| Molecular Weight | 165.23 g/mol [1] | 428.54 g/mol [3] |

| Melting Point | 162-163 °C[1] | Decomposes at 320-323 °C |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and dilute acids. | Soluble in water. |

| pKa | Data not available | Data not available |

| LogP | 1.12 - 1.7[2] | Data not available |

| CAS Number | 370-14-9[1] | 6114-26-7[3] |

Experimental Protocols

Synthesis of Pholedrine

A common method for the synthesis of pholedrine is through the reductive amination of 4-hydroxyphenylacetone. This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination of 4-Hydroxyphenylacetone

-

Imine Formation: In a round-bottom flask, dissolve 1 mole of 4-hydroxyphenylacetone in a suitable solvent such as methanol.

-

Add 1.2 moles of methylamine (as a solution in a compatible solvent like methanol or as a gas).

-

The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reducing agent is added. A common and effective reducing agent for this step is sodium borohydride (NaBH₄). Add 1.5 moles of NaBH₄ portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.

-

After the addition is complete, the reaction is stirred for an additional 4-6 hours at room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure.

-

The aqueous residue is acidified with hydrochloric acid and then washed with a non-polar organic solvent like diethyl ether to remove any unreacted ketone.

-

The aqueous layer is then made basic with a strong base, such as sodium hydroxide, to precipitate the pholedrine base.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of this compound

To prepare the sulphate salt, the synthesized pholedrine base is reacted with sulfuric acid.

Experimental Protocol: Formation of this compound

-

Dissolve the purified pholedrine base in a minimal amount of a suitable organic solvent, such as ethanol.

-

In a separate container, prepare a solution of sulfuric acid in the same solvent.

-

Slowly add the sulfuric acid solution to the pholedrine solution with constant stirring. A 2:1 molar ratio of pholedrine to sulfuric acid should be used.

-

The this compound will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis and quantification of pholedrine in various matrices.

HPLC-MS/MS Method for Quantification in Biological Fluids

-

Sample Preparation: Solid-phase extraction (SPE) is typically used to extract pholedrine from biological samples like plasma or urine.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.

-

Flow Rate: Typically around 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for pholedrine and an internal standard.

-

Mechanism of Action and Signaling Pathways

Pholedrine is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine.[2] Its primary mechanism of action is through the interaction with adrenergic receptors, specifically as an agonist at α-adrenergic receptors. While it is known to be an α-adrenergic agonist, its specific activity at α1 and α2 subtypes dictates its physiological effects.

Based on the actions of structurally similar compounds like norephedrine, it is suggested that pholedrine has a pronounced activity at α1-adrenergic receptors.[4] Stimulation of α1-receptors on vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. It is also plausible that pholedrine interacts with α2-adrenergic receptors, which are often located presynaptically and are involved in a negative feedback loop to reduce the release of norepinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway

The signaling cascade initiated by the activation of α1-adrenergic receptors by an agonist like pholedrine is a well-established pathway involving G-protein-coupled receptors (GPCRs).

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Pholedrine.

Experimental Workflow for Receptor Binding Assay

To determine the specific affinity and activity of pholedrine at different adrenergic receptor subtypes, a radioligand binding assay followed by a functional assay can be performed.

Caption: Experimental workflow for adrenergic receptor binding and functional assays.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, synthesis, and mechanism of action of this compound. The compiled data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the chemical nature and biological activity of pholedrine is essential for its potential therapeutic applications and for the development of novel adrenergic receptor modulators. Further research is warranted to fully elucidate the specific interactions of pholedrine with all adrenergic receptor subtypes and to explore the therapeutic potential of its individual enantiomers.

References

- 1. Buy Pholedrine | 370-14-9 | >98% [smolecule.com]

- 2. Pholedrine - Wikipedia [en.wikipedia.org]

- 3. Pholedrine sulfate | C20H32N2O6S | CID 93020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Pholedrine Sulphate: A Key Metabolite of Methamphetamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Among these, pholedrine (4-hydroxymethamphetamine) emerges as a significant product of aromatic hydroxylation, primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The presence and concentration of pholedrine and its conjugates, such as pholedrine sulphate, in biological samples are of considerable interest in clinical and forensic toxicology, as well as in understanding the pharmacokinetics and pharmacodynamics of methamphetamine. This technical guide provides a comprehensive overview of this compound as a metabolite of methamphetamine, focusing on quantitative data, experimental protocols for its detection, and the underlying metabolic pathways.

Data Presentation: Quantitative Analysis of Methamphetamine and its Metabolites

The following tables summarize quantitative data on the concentrations of methamphetamine and its metabolites, including pholedrine, in various biological matrices. These values are compiled from studies involving controlled administration and analysis of samples from methamphetamine users.

Table 1: Urinary Concentrations of Pholedrine Conjugates in Methamphetamine Users [3]

| Metabolite | Concentration Range (µg/mL) |

| p-hydroxymethamphetamine-sulphate (this compound) | 0.02 - 21.7 |

| p-hydroxymethamphetamine-glucuronide | <0.02 - 2.43 |

Table 2: Plasma Concentrations of Methamphetamine and Amphetamine after Controlled Oral Administration [4][5]

| Analyte | Dose | Cmax (µg/L) | Tmax (h) |

| Methamphetamine | 10 mg (four times daily) | 14.5 - 33.8 | 2 - 12 |

| Methamphetamine | 20 mg (four times daily) | 26.2 - 44.3 | 2 - 12 |

| Amphetamine | 10 mg (four times daily) | - | - |

| Amphetamine | 20 mg (four times daily) | - | - |

Note: Data on plasma concentrations of pholedrine after controlled methamphetamine administration is limited in the reviewed literature.

Table 3: Concentrations of Pholedrine in a Fatal Intoxication Case [6][7]

| Biological Matrix | Pholedrine Concentration |

| Blood (antemortem) | 16.1 µg/mL |

| Urine (antemortem) | 1120 µg/mL |

| Heart Blood (postmortem) | 23.0 µg/mL |

| Liver (postmortem) | 27.3 µg/g |

Metabolic Pathways of Methamphetamine

Methamphetamine is primarily metabolized in the liver through three main pathways:

-

Aromatic Hydroxylation: This pathway leads to the formation of p-hydroxymethamphetamine (pholedrine). This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2]

-

N-demethylation: This process results in the formation of amphetamine, another psychoactive stimulant.

-

Beta-hydroxylation: This pathway produces norephedrine.

The following diagram illustrates the primary metabolic pathways of methamphetamine.

References

- 1. Oxidation of methamphetamine and methylenedioxymethamphetamine by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methamphetamine and amphetamine pharmacokinetics in oral fluid and plasma after controlled oral methamphetamine administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methamphetamine disposition in oral fluid, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS analysis of pholedrine in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Sympathomimetic Properties of Pholedrine Sulphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pholedrine sulphate, chemically known as 4-hydroxy-N-methylamphetamine sulphate, is a sympathomimetic amine with a long history of clinical use, primarily as a mydriatic agent for diagnostic purposes and historically as a pressor agent. Its pharmacological effects are characteristic of an indirect-acting sympathomimetic, closely resembling those of other agents in its class such as tyramine and hydroxyamphetamine. This technical guide provides a comprehensive overview of the core sympathomimetic properties of this compound, including its mechanism of action, physiological effects, and relevant experimental methodologies. Due to the limited availability of recent quantitative data for Pholedrine, this guide incorporates comparative data from the well-characterized indirect sympathomimetic amine, tyramine, to provide a quantitative context for its pharmacological actions.

Chemical and Physical Properties

Pholedrine is a substituted phenethylamine and a derivative of amphetamine.[1] It is structurally related to endogenous catecholamines and other sympathomimetic drugs.

| Property | Value |

| IUPAC Name | 4-[2-(methylamino)propyl]phenol |

| Synonyms | 4-hydroxy-N-methylamphetamine, p-hydroxymethamphetamine, Paredrinol, Veritol |

| Chemical Formula | (C₁₀H₁₅NO)₂ · H₂SO₄ |

| Molar Mass | 428.54 g/mol (sulphate salt) |

| Structure | A phenylethylamine backbone with a hydroxyl group at the para position of the phenyl ring and a methyl group on the amine. |

Mechanism of Sympathomimetic Action

The sympathomimetic effects of this compound are primarily indirect, meaning it exerts its action by potentiating the effects of endogenous norepinephrine (NE) at adrenergic synapses. Unlike direct-acting sympathomimetics (e.g., norepinephrine, phenylephrine) which directly bind to and activate adrenergic receptors, Pholedrine's main mechanism involves the release of stored norepinephrine from presynaptic nerve terminals.

The proposed sequence of events at the adrenergic nerve terminal is as follows:

-

Uptake into the Presynaptic Neuron: Pholedrine is transported from the synaptic cleft into the cytoplasm of the presynaptic neuron via the norepinephrine transporter (NET).

-

Vesicular Uptake: Once inside the neuron, Pholedrine is a substrate for the vesicular monoamine transporter 2 (VMAT2) and is transported into synaptic vesicles.

-

Displacement of Norepinephrine: The uptake of Pholedrine into the vesicles displaces norepinephrine from its storage sites.

-

Reverse Transport of Norepinephrine: The resulting increase in cytoplasmic norepinephrine concentration leads to the reverse transport of norepinephrine into the synaptic cleft through the norepinephrine transporter (NET).

-

Receptor Activation: The elevated concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic α- and β-adrenergic receptors, eliciting the characteristic sympathomimetic response.

This mechanism is consistent with its clinical use in the diagnosis of Horner's syndrome, where its mydriatic effect is dependent on the integrity of the presynaptic adrenergic neuron.

Signaling Pathway Diagram

Caption: Mechanism of indirect sympathomimetic action of Pholedrine.

Pharmacological Effects and Quantitative Data

The sympathomimetic effects of this compound are widespread and affect various organ systems, consistent with the activation of the sympathetic nervous system.

Cardiovascular Effects

-

Pressor Effect: Pholedrine causes an increase in both systolic and diastolic blood pressure due to norepinephrine-mediated vasoconstriction (α₁-receptor effect) and increased cardiac output (β₁-receptor effect).

-

Cardiac Stimulation: An increase in heart rate (positive chronotropy) and force of contraction (positive inotropy) is observed.

Ocular Effects

-

Mydriasis: Pholedrine produces dilation of the pupil by stimulating the radial muscle of the iris, which is innervated by sympathetic nerves. This effect is useful in the diagnostic test for Horner's syndrome.

Other Effects

-

Bronchodilation: Activation of β₂-receptors in the bronchial smooth muscle can lead to relaxation and bronchodilation.

-

Metabolic Effects: Sympathetic stimulation can lead to metabolic changes such as increased glycogenolysis and lipolysis.

Quantitative Potency and Efficacy

Specific dose-response data for this compound is scarce in recent literature. To provide a quantitative framework, the following table includes comparative data for the well-studied indirect sympathomimetic amine, tyramine. These values are typically determined from in vitro tissue bath experiments or in vivo cardiovascular studies.

| Parameter | This compound | Tyramine (for comparison) | Norepinephrine (Direct Agonist) |

| Primary Mechanism | Indirect (NE Release) | Indirect (NE Release) | Direct (α/β Agonist) |

| Receptor Affinity | Not well characterized | Weak/negligible for adrenergic receptors | High for α and β₁ receptors |

| Potency (EC₅₀) | Data not available | Organ-dependent (e.g., µM range in isolated tissues) | nM range in isolated tissues |

| Efficacy (Eₘₐₓ) | Dependent on neuronal NE stores | Dependent on neuronal NE stores | High intrinsic efficacy |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the sympathomimetic properties of agents like this compound.

Isolated Tissue Bioassay (e.g., Rat Vas Deferens)

This in vitro method assesses the contractile response of smooth muscle tissue rich in sympathetic innervation.

Objective: To determine the potency and mechanism of action of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: A male Wistar rat is euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tension Recording: The tissue is connected to an isometric force transducer to record contractile responses.

-

Experimental Protocol:

-

After an equilibration period, cumulative concentration-response curves are generated for a direct-acting agonist (e.g., norepinephrine) to establish a baseline.

-

Cumulative concentration-response curves for this compound are then generated.

-

To confirm the indirect mechanism, the experiment can be repeated in tissues from reserpine-pretreated animals (which depletes neuronal norepinephrine stores) or in the presence of a norepinephrine reuptake inhibitor (e.g., desipramine).

-

-

Data Analysis: Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression analysis.

Norepinephrine Release Assay from Cultured Sympathetic Neurons

This assay directly measures the ability of a compound to evoke norepinephrine release.

Objective: To quantify the norepinephrine-releasing effect of this compound.

Methodology:

-

Cell Culture: A suitable neuronal cell line (e.g., PC12 cells, differentiated with nerve growth factor) or primary sympathetic neurons are cultured.

-

Radiolabeling: The cells are incubated with ³H-norepinephrine to label the vesicular stores.

-

Release Experiment:

-

The cells are washed to remove excess radiolabel.

-

The cells are then incubated with various concentrations of this compound for a defined period.

-

The supernatant is collected, and the amount of ³H-norepinephrine released is quantified using liquid scintillation counting.

-

-

Data Analysis: The amount of released ³H-norepinephrine is expressed as a percentage of the total cellular ³H-norepinephrine content.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing sympathomimetic properties.

Conclusion

This compound is a classic indirect-acting sympathomimetic amine whose pharmacological effects are mediated by the release of endogenous norepinephrine. Its well-established clinical use in ophthalmology for the diagnosis of Horner's syndrome underscores its reliance on a functional presynaptic adrenergic neuron. While there is a need for more contemporary quantitative studies to precisely define its potency and efficacy relative to other sympathomimetics, the fundamental mechanism of action is well-understood and consistent with other drugs in its class. The experimental protocols outlined in this guide provide a framework for the continued investigation of Pholedrine and other novel sympathomimetic agents.

References

Pholedrine Sulphate and Adrenergic Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that exerts its pharmacological effects through interaction with the adrenergic system. As a structural analogue of amphetamine, pholedrine has been used clinically as a pressor agent to treat hypotension. Its mechanism of action is primarily attributed to its ability to evoke the release of norepinephrine from sympathetic nerve endings, thereby acting as an indirect sympathomimetic agent. There is also evidence to suggest a minor, direct action on adrenergic receptors, similar to ephedrine. This technical guide provides an in-depth overview of the interaction between pholedrine sulphate and adrenergic receptors, summarizing available quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Interaction: Indirect and Direct Sympathomimetic Actions

Pholedrine's primary mechanism of action is the displacement of norepinephrine from storage vesicles in presynaptic sympathetic neurons. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic adrenergic receptors. This indirect action is responsible for the majority of its physiological effects.

Additionally, pholedrine is suggested to have a weak, direct agonist activity at both α- and β-adrenergic receptors. This dual mechanism, combining indirect and direct sympathomimetic effects, is characteristic of agents like ephedrine. The direct action is thought to contribute to its overall pharmacological profile, although it is considered less significant than its norepinephrine-releasing effect.

Quantitative Analysis of Adrenergic Receptor Interaction

Despite its clinical use, there is a notable scarcity of publicly available, quantitative data on the direct binding affinities (Ki or Kd) and functional potencies (EC50 or IC50) of this compound at the different adrenergic receptor subtypes. The majority of literature focuses on its physiological and norepinephrine-releasing effects. The following tables summarize the general understanding of its interaction, with the acknowledgment that specific quantitative values are not readily found in published literature.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki/Kd) | Notes |

| α1-Adrenergic | Data not available | Expected to have some affinity due to observed pressor effects. |

| α2-Adrenergic | Data not available | |

| β1-Adrenergic | Data not available | Expected to have some affinity due to observed effects on heart rate. |

| β2-Adrenergic | Data not available |

Table 2: Functional Activity of this compound at Adrenergic Receptors

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) | Efficacy (% of max response) | Notes |

| α1-Adrenergic | Vasoconstriction assays | Data not available | Data not available | Pressor responses suggest agonistic activity, likely mediated by released norepinephrine and some direct action. |

| α2-Adrenergic | Data not available | Data not available | Data not available | |

| β1-Adrenergic | Cardiac contractility/rate assays | Data not available | Data not available | Increased heart rate observed, suggesting agonistic activity, likely mediated by released norepinephrine and some direct action. |

| β2-Adrenergic | Bronchodilation/vasodilation assays | Data not available | Data not available |

Signaling Pathways

The interaction of this compound with adrenergic receptors, both directly and indirectly through the release of norepinephrine, activates well-characterized G protein-coupled receptor (GPCR) signaling pathways.

-

α1-Adrenergic Receptors: These receptors are coupled to the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.

-

β-Adrenergic Receptors (β1 and β2): These receptors are coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a range of physiological responses, including increased heart rate and contractility (β1) and smooth muscle relaxation (β2), such as bronchodilation.

-

α2-Adrenergic Receptors: These receptors are coupled to the Gi family of G proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway generally has an inhibitory effect, opposing the actions of Gs-coupled receptors. In the context of pholedrine's indirect action, presynaptic α2-receptors act as a negative feedback mechanism to inhibit further norepinephrine release.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adrenergic receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a ligand for a receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand displaced by the test compound is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.

cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

Methodology:

-

Cell Culture: Cells stably or transiently expressing the β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptor are cultured.

-

Stimulation: The cells are treated with varying concentrations of this compound. For Gi-coupled receptors, cells are often co-stimulated with an agent like forskolin to induce a measurable level of cAMP that can then be inhibited.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) is determined.

Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors):

Methodology:

-

Cell Labeling: Cells expressing the α1-adrenergic receptor are incubated with [³H]myo-inositol to radiolabel the phosphoinositide pool.

-

Stimulation: The labeled cells are then stimulated with varying concentrations of this compound.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated by ion-exchange chromatography, and the radioactivity of each fraction is measured.

-

Data Analysis: The accumulation of total inositol phosphates is plotted against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a sympathomimetic agent that primarily acts indirectly by stimulating the release of norepinephrine from sympathetic neurons. It is also believed to possess weak, direct agonist activity at adrenergic receptors. While its physiological effects, such as increased blood pressure and heart rate, are well-documented and consistent with the activation of α1- and β1-adrenergic receptors, there is a significant lack of publicly available quantitative data regarding its direct binding affinities and functional potencies at the various adrenergic receptor subtypes. The signaling pathways activated by pholedrine are those characteristic of the adrenergic system, namely the Gq pathway for α1-receptors, the Gs pathway for β-receptors, and the Gi pathway for α2-receptors. Further research is required to fully elucidate the direct pharmacological profile of this compound at the molecular level. The experimental protocols described herein provide a framework for conducting such investigations.

Pholedrine Sulphate for the Diagnosis of Horner's Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of pholedrine sulphate in the diagnostic localization of Horner's syndrome. It covers the underlying pharmacology, experimental protocols, and comparative data with other diagnostic agents, tailored for a scientific audience.

Introduction to Horner's Syndrome and the Role of Pharmacological Testing

Horner's syndrome is a clinical triad of symptoms—miosis (constricted pupil), ptosis (drooping eyelid), and facial anhidrosis (decreased sweating)—resulting from a disruption of the oculosympathetic pathway. This three-neuron pathway originates in the hypothalamus and descends through the brainstem and spinal cord, synapses in the superior cervical ganglion, and finally innervates the eye and face. Lesions causing Horner's syndrome can be classified as central (first-order neuron), preganglionic (second-order neuron), or postganglionic (third-order neuron).

Pharmacological testing is a critical step in the evaluation of Horner's syndrome, not only to confirm the diagnosis but also to localize the site of the lesion. This localization is paramount as it guides further radiological investigation to identify underlying pathologies, which can range from benign to life-threatening conditions such as tumors or carotid artery dissection. Pholedrine, an indirect-acting sympathomimetic agent, serves as a valuable tool for this purpose, particularly in distinguishing preganglionic from postganglionic lesions.

Mechanism of Action of this compound

This compound is an amphetamine derivative, chemically similar to hydroxyamphetamine, that functions as an indirect-acting sympathomimetic amine. Its primary mechanism of action is to evoke the release of stored norepinephrine (noradrenaline) from the presynaptic vesicles of the postganglionic sympathetic neuron into the synaptic cleft.[1][2]

In the context of the eye, this released norepinephrine binds to α1-adrenergic receptors on the surface of the iris dilator muscle, causing the muscle to contract and resulting in pupillary dilation (mydriasis). The efficacy of pholedrine is, therefore, entirely dependent on the integrity of the postganglionic neuron and its capacity to produce and store norepinephrine.

-

Intact Postganglionic Neuron (Central or Preganglionic Lesion): If the lesion is central (first-order) or preganglionic (second-order), the postganglionic (third-order) neuron remains intact and its nerve terminals contain stores of norepinephrine. The administration of pholedrine will successfully trigger the release of this norepinephrine, leading to dilation of the affected pupil.[1]

-

Damaged Postganglionic Neuron (Postganglionic Lesion): In a postganglionic lesion, the third-order neuron is damaged, leading to Wallerian degeneration and depletion of norepinephrine stores in the presynaptic terminals. Consequently, when pholedrine is administered, there is little to no norepinephrine to be released, and the pupil fails to dilate or dilates only minimally.[1]

Quantitative Data on Pupillary Response

The interpretation of the pholedrine test is based on the differential pupillary response between the affected and the normal eye. While detailed quantitative data from large-scale clinical trials on pholedrine are limited in publicly available literature, existing studies provide a basis for expected outcomes.

| Condition | Agent | Mean Pupillary Dilation (mm) | Qualitative Description of Response |

| Normal Pupil | 1% Pholedrine | 2.2[1] | Robust dilation |

| Horner's Syndrome (Preganglionic Lesion) | 1% Pholedrine | Data not specified | Dilation is equal to or slightly more than the normal fellow pupil[1] |

| Horner's Syndrome (Postganglionic Lesion) | 1% Pholedrine | Data not specified | Minimal to no dilation[1] |

| Horner's Syndrome (Postganglionic Lesion) - Comparative Agent | 1% Phenylephrine | 2.3 (SD 1.1) | Dilation due to denervation supersensitivity |

| Horner's Syndrome (Preganglionic Lesion) - Comparative Agent | 1% Hydroxyamphetamine | Dilation equal to or greater than the normal pupil | Dilation due to intact norepinephrine stores |

Note: The quantitative data for preganglionic and postganglionic lesions with pholedrine are not explicitly detailed in available studies. The response is described qualitatively. Data for phenylephrine and hydroxyamphetamine are provided for comparative context due to their related mechanisms or applications.

Experimental Protocol: Pholedrine Test for Horner's Syndrome

The following is a generalized protocol for the administration of the pholedrine test, based on available literature and standard ophthalmological practices. This protocol should be adapted to specific institutional guidelines and patient characteristics.

4.1 Patient Preparation and Baseline Measurement

-

Obtain informed consent from the patient after explaining the procedure, potential side effects, and purpose of the test.

-

Ensure the patient has not received any other sympathomimetic or sympatholytic eye drops within the preceding 72 hours, as this can interfere with the test results by affecting norepinephrine stores.[1]

-

Place the patient in a dimly lit room for at least 10-15 minutes to allow for dark adaptation and stabilization of baseline pupil size.

-

Using a pupilometer or standardized photography with a fixed magnification and illumination, accurately measure the baseline pupil diameter of both eyes. Record these measurements.

4.2 Administration of this compound

-

Instill one to two drops of 1% this compound solution into the conjunctival sac of both the affected and the contralateral (unaffected) eye. The contralateral eye serves as a control.

-

Instruct the patient to keep their eyes closed gently for 1-2 minutes to maximize corneal absorption and prevent systemic absorption through the nasolacrimal duct.

4.3 Post-Instillation Measurement and Interpretation

-

The maximal mydriatic effect of pholedrine is typically observed between 20 and 90 minutes post-instillation.[1] It is recommended to measure pupil diameters at 45 and 60 minutes after administration.

-

Measure the pupil diameter of both eyes under the same lighting conditions and with the same measurement modality as the baseline.

-

Interpretation of Results:

-

Preganglionic Lesion: The pupils of both the affected and unaffected eyes will dilate. The affected pupil will dilate to a similar or even slightly greater extent than the normal pupil.

-

Postganglionic Lesion: The pupil of the unaffected eye will dilate, while the affected pupil will show minimal or no dilation. This results in an increase in the degree of anisocoria (the difference in pupil size).

-

Comparative Analysis with Other Diagnostic Agents

Pholedrine is one of several pharmacological agents used in the diagnosis of Horner's syndrome. Each has a distinct mechanism and role in the diagnostic algorithm.

| Agent | Mechanism of Action | Primary Use | Advantages | Disadvantages |

| Cocaine (4-10%) | Norepinephrine reuptake inhibitor | Confirmation of Horner's Syndrome | High diagnostic efficacy for confirmation | Controlled substance, difficult to obtain; can have cardiovascular side effects. |

| Apraclonidine (0.5-1%) | α2- and weak α1-adrenergic agonist | Confirmation of Horner's Syndrome | Readily available; reverses anisocoria, which is diagnostically useful. | False negatives can occur in acute Horner's syndrome (less than 5-8 days) before denervation supersensitivity develops. |

| Pholedrine (1%) | Indirect-acting sympathomimetic (NE release) | Localization of the lesion | Effective substitute for hydroxyamphetamine. | Less commonly available than other agents; quantitative response data is not as well-documented. |

| Hydroxyamphetamine (1%) | Indirect-acting sympathomimetic (NE release) | Localization of the lesion | Historically the gold standard for localization. | Often unavailable commercially. |

| Phenylephrine (1%) | Direct α1-adrenergic agonist | Localization of the lesion (identifies postganglionic) | Readily available; tests for denervation supersensitivity. | Does not dilate a normal or preganglionically lesioned pupil, so a lack of dilation can be ambiguous. |

Visualizations: Pathways and Workflows

Signaling Pathway of Pupillary Dilation

Caption: Signaling pathway of pholedrine-induced mydriasis.

Experimental Workflow for Pholedrine Test

Caption: Experimental workflow for the pholedrine diagnostic test.

Logical Relationship for Lesion Localization

Caption: Logical diagram for interpreting pholedrine test results.

References

Cardiovascular Effects of Pholedrine Sulphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an overview of the expected cardiovascular effects of Pholedrine sulphate at therapeutic doses. It is important to note that specific quantitative data from dedicated clinical trials on this compound at therapeutic dosages are scarce in publicly available literature. Therefore, this document leverages data from a closely related sympathomimetic amine, ephedrine sulphate, to provide an illustrative understanding of the potential cardiovascular effects. The information presented herein is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental investigation.

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that has been used clinically as a pressor agent to treat hypotension. As a substituted phenethylamine derivative, its pharmacological effects are mediated through the adrenergic system, leading to cardiovascular responses. Understanding the precise nature and magnitude of these effects at therapeutic doses is critical for its safe and effective use and for the development of novel cardiovascular drugs. This guide summarizes the known mechanism of action of this compound, presents illustrative quantitative data on the cardiovascular effects of the related compound ephedrine sulphate, and provides a framework for experimental investigation.

Quantitative Data on Cardiovascular Effects (Illustrative Data from Ephedrine Sulphate)

Due to the limited availability of specific quantitative data for this compound at therapeutic doses, the following table summarizes the cardiovascular effects observed in a clinical study of orally administered ephedrine sulphate. Given the structural and pharmacological similarities between ephedrine and Pholedrine, these data can serve as a reasonable, albeit indirect, reference.

| Parameter | Dosage of Ephedrine Sulphate | Observed Effect | Source |

| Heart Rate | 0.25 mg/kg | Linear increase with a slope of 0.14% per µg/L of plasma concentration | [1] |

| 0.5 mg/kg | Linear increase with a slope of 0.14% per µg/L of plasma concentration | [1] | |

| 1.0 mg/kg | Linear increase with a slope of 0.14% per µg/L of plasma concentration | [1] | |

| Systolic Blood Pressure | 0.25 mg/kg | Mean maximum predicted increase of 53.7% | [1] |

| 0.5 mg/kg | Mean maximum predicted increase of 53.7% | [1] | |

| 1.0 mg/kg | Mean maximum predicted increase of 53.7% | [1] | |

| Diastolic Blood Pressure | 0.25 - 1.0 mg/kg | No significant concentration-effect relationship observed | [1] |

Mechanism of Action and Signaling Pathway

This compound is a sympathomimetic agent with both direct and indirect actions on adrenergic receptors.[2] Its primary mechanism involves the stimulation of α- and β-adrenergic receptors, leading to a cascade of intracellular events that mediate its cardiovascular effects.

Signaling Pathway of this compound

Experimental Protocols

To rigorously assess the cardiovascular effects of this compound at therapeutic doses, a well-controlled clinical trial is necessary. The following outlines a potential experimental workflow based on established methodologies for cardiovascular drug assessment.

Experimental Workflow for Assessing Cardiovascular Effects

Detailed Methodologies:

-

Subject Population: Healthy adult volunteers, with stringent inclusion and exclusion criteria to minimize confounding variables.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize bias and intra-subject variability. A sufficient washout period between treatments is crucial.

-

Drug Administration: this compound would be administered at a defined therapeutic dose, likely through oral or intravenous routes depending on the formulation and desired onset of action.

-

Cardiovascular Monitoring:

-

Electrocardiogram (ECG): Continuous 12-lead ECG monitoring to assess heart rate, rhythm, and any potential arrhythmogenic effects.

-

Blood Pressure: Automated oscillometric or intra-arterial blood pressure monitoring for continuous and accurate measurements of systolic, diastolic, and mean arterial pressure.

-

Cardiac Output: Non-invasive methods such as impedance cardiography or pulse wave analysis can be used to measure cardiac output, stroke volume, and systemic vascular resistance.

-

-

Pharmacokinetic Sampling: Serial blood samples should be collected at predefined time points to determine the plasma concentration of Pholedrine and its metabolites. This allows for the correlation of drug concentration with the observed cardiovascular effects (PK/PD modeling).

-

Data Analysis: Statistical analysis should be performed to compare the cardiovascular parameters between the this compound and placebo groups. PK/PD models can be developed to characterize the dose-response relationship.

Conclusion

This compound, as a sympathomimetic amine, is expected to exert significant cardiovascular effects, primarily an increase in heart rate and blood pressure, at therapeutic doses. While direct quantitative data remains limited, insights from the closely related compound, ephedrine sulphate, provide a valuable framework for understanding its potential clinical profile. For a comprehensive characterization of this compound's cardiovascular effects, further well-controlled clinical studies employing rigorous methodologies are essential. Such studies will be instrumental in defining its therapeutic window and ensuring its safe application in clinical practice and in guiding future drug development efforts in the cardiovascular space.

References

Pholedrine Sulphate's Role in Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pholedrine sulphate, a sympathomimetic amine structurally related to methamphetamine, exerts its physiological effects primarily through the modulation of neurotransmitter release, particularly norepinephrine. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action on monoaminergic systems. While specific quantitative data for pholedrine's direct interaction with transporters and receptors are not extensively available in publicly accessible literature, this document extrapolates its likely mechanisms based on its structural similarity to other well-characterized indirect-acting sympathomimetics. This guide outlines the presumed signaling pathways, details relevant experimental protocols for studying compounds of this class, and presents the information in a format conducive to research and drug development applications.

Introduction

Pholedrine (4-hydroxy-N-methylamphetamine) is a synthetic sympathomimetic amine.[1] Historically, it has been used clinically in ophthalmology as a mydriatic agent to diagnose Horner's syndrome.[1] Its pharmacological effects are attributed to its ability to increase the concentration of norepinephrine in the synaptic cleft, thereby stimulating adrenergic receptors.[1] As an ephedrine-like agent, its mechanism of action is primarily indirect, involving the release of endogenous catecholamines.[1] Understanding the precise molecular interactions of this compound with neurotransmitter systems is crucial for defining its pharmacological profile and exploring potential therapeutic applications.

Core Mechanism of Action: Neurotransmitter Release

The principal mechanism of action of this compound, like other substituted amphetamines, is the promotion of non-exocytotic release of monoamine neurotransmitters, with a pronounced effect on norepinephrine. This is achieved through a multi-faceted interaction with the presynaptic neuronal terminal.

Interaction with Monoamine Transporters

Pholedrine is presumed to be a substrate for the norepinephrine transporter (NET), and likely to a lesser extent, the dopamine transporter (DAT) and the serotonin transporter (SERT). The interaction involves the following steps:

-

Uptake into the Presynaptic Terminal: Pholedrine is transported into the neuron by monoamine transporters.

-

Disruption of Vesicular Storage: Once inside the neuron, pholedrine disrupts the proton gradient of synaptic vesicles, leading to the leakage of neurotransmitters from the vesicles into the cytoplasm. This is a common mechanism for amphetamine-like substances.

-

Transporter-Mediated Efflux: The increased cytoplasmic concentration of neurotransmitters causes the monoamine transporters to reverse their direction of transport, releasing neurotransmitters into the synaptic cleft.

Putative Role of Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor located intracellularly in monoaminergic neurons. It is activated by various amphetamine-like substances and plays a crucial role in modulating the activity of monoamine transporters. While direct evidence for pholedrine's activity at TAAR1 is lacking, its structural similarity to methamphetamine, a known TAAR1 agonist, suggests a potential interaction. Activation of TAAR1 can lead to the phosphorylation of monoamine transporters, which can further enhance neurotransmitter efflux.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki, or EC50 values) for the binding affinity or functional potency of this compound at the norepinephrine transporter (NET), dopamine transporter (DAT), serotonin transporter (SERT), or its activity at the Trace Amine-Associated Receptor 1 (TAAR1). Research on structurally related compounds provides a basis for its presumed activity profile. For context, relevant data for related compounds are often determined through radioligand binding assays and functional uptake or release assays.

Signaling Pathways

The signaling cascade initiated by this compound leading to neurotransmitter release is complex and involves multiple intracellular events. The following diagram illustrates the generally accepted pathway for indirect-acting sympathomimetics.

Caption: Proposed signaling pathway for pholedrine-induced norepinephrine release.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the interaction of indirect-acting sympathomimetics like this compound with monoamine transporters.

In Vitro Neurotransmitter Release Assay (Superfusion)

This protocol is designed to measure the release of a radiolabeled neurotransmitter from brain tissue slices or synaptosomes in response to a test compound.

Experimental Workflow:

Caption: Workflow for an in vitro neurotransmitter release assay using superfusion.

Methodology:

-

Tissue Preparation: Brain regions rich in noradrenergic terminals (e.g., hippocampus, cortex) are dissected and homogenized in ice-cold sucrose buffer. Synaptosomes are prepared by differential centrifugation.

-

Radiolabel Loading: Synaptosomes are incubated with a solution containing a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) to allow for uptake into the presynaptic terminals.

-

Superfusion: The loaded synaptosomes are transferred to a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs-Ringer).

-

Sample Collection: Effluent fractions are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.

-

Drug Application: this compound at various concentrations is introduced into the perfusion buffer.

-

Analysis: The radioactivity in each collected fraction is quantified using liquid scintillation counting. The amount of neurotransmitter released is calculated and expressed as a percentage of the total radioactivity in the tissue.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound to a specific transporter by measuring the displacement of a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay for the norepinephrine transporter.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human norepinephrine transporter (hNET) or from brain tissue are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radioligand specific for NET (e.g., [3H]-nisoxetine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an indirect-acting sympathomimetic amine that primarily enhances noradrenergic neurotransmission by inducing transporter-mediated release of norepinephrine from presynaptic terminals. While its precise quantitative pharmacology at monoamine transporters and TAAR1 remains to be fully elucidated, its structural similarity to well-studied amphetamines provides a strong basis for its mechanism of action. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel sympathomimetic compounds, which is essential for advancing our understanding of their therapeutic potential and risks. Further research is warranted to obtain specific binding and functional data for pholedrine to more accurately define its pharmacological profile.

References

Methodological & Application

Application Note: Quantification of Pholedrine Sulphate in Human Urine by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of pholedrine sulphate in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves an enzymatic hydrolysis step to convert this compound to pholedrine, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for use in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies.

Introduction

Pholedrine (4-hydroxymethamphetamine) is a sympathomimetic amine that has been used as a pressor agent to treat hypotension. After administration, pholedrine is extensively metabolized, with a significant portion being excreted in the urine as a sulphate conjugate. To accurately quantify the total amount of pholedrine excreted, it is necessary to hydrolyze the sulphate conjugate back to the parent drug prior to analysis. This application note provides a detailed protocol for the quantification of total pholedrine in urine, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Pholedrine reference standard

-

Pholedrine-d5 (or other suitable internal standard)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Ammonium acetate

-

Acetic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with ESI source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18, 2.1 x 100 mm, 3.5 µm

-

Nitrogen generator

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

pH meter

Protocols

Standard and Quality Control (QC) Sample Preparation

Prepare stock solutions of pholedrine and the internal standard (IS) in methanol. Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions. Spike the appropriate amount of working solution into drug-free urine to prepare calibration standards and QC samples at desired concentrations.

Sample Preparation

2.1. Enzymatic Hydrolysis

-

To 1 mL of urine sample, calibrator, or QC, add 50 µL of internal standard working solution.

-

Add 1 mL of 0.2 M acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex mix and incubate at 60°C for 2 hours.

-

Allow the samples to cool to room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.

2.2. Solid-Phase Extraction (SPE)

-

Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

-

Load the supernatant from the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol/Acetonitrile (3:1, v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

3.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pholedrine | 166.1 | 107.1 | 25 |

| 166.1 | 77.1 | 35 | |

| Pholedrine-d5 | 171.1 | 112.1 | 25 |

Data Presentation

Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL (r² > 0.99)[1] |

| Limit of Detection (LOD) | 0.8 ng/mL[1] |

| Limit of Quantification (LOQ) | 3 ng/mL[1] |

| Intra-day Precision (%RSD) | 3.8 - 8.7%[1] |

| Inter-day Precision (%RSD) | 6.7 - 10.7%[1] |

| Extraction Recovery | > 85% |

Visualizations

Caption: Experimental workflow for this compound quantification in urine.

Caption: Analytical pathway from this compound to detection.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of total pholedrine in human urine after enzymatic hydrolysis of its sulphate conjugate. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for various toxicological and pharmacological applications. The detailed protocol and performance characteristics presented in this application note can be readily adopted by laboratories for routine analysis.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Pholedrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pholedrine is a sympathomimetic amine that acts as a vasoconstrictor and is used in the management of hypotension. Accurate and reliable analytical methods are crucial for the quality control of pholedrine in pharmaceutical formulations. This application note provides a detailed protocol for the quantitative analysis of pholedrine using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes reversed-phase chromatography to separate pholedrine from potential degradation products and excipients. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected and quantified using a UV detector at a wavelength where pholedrine exhibits significant absorbance.

Materials and Reagents

-

Pholedrine Sulfate Reference Standard

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Potassium Dihydrogen Orthophosphate (KH2PO4)

-

Orthophosphoric Acid

-

HPLC Grade Water

-

0.45 µm Membrane Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of pholedrine.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Experimental Protocol

Preparation of Mobile Phase

-

Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 10 mM solution.

-

Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 70:30 (v/v).

-

Degas the mobile phase by sonication for 15 minutes before use.

Preparation of Standard Stock Solution

-

Accurately weigh approximately 10 mg of Pholedrine Sulfate reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution (for a Tablet Formulation)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of pholedrine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

System Suitability

Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 1.5.

Analysis